Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 4-Phosphonobenzoic Acid for Advanced Research Applications
This guide provides a comprehensive technical overview of 4-Phosphonobenzoic Acid (CAS No. 618-21-3), tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental properties, synthesis methodologies, analytical characterization, and key applications, with a focus on the scientific principles that underpin its utility.
Core Compound Identification and Properties
4-Phosphonobenzoic acid, also known as 4-carboxyphenylphosphonic acid, is a bifunctional organic molecule featuring both a carboxylic acid group and a phosphonic acid group attached to a benzene ring at para positions. This unique structure makes it a valuable building block in various scientific fields.
The definitive identifier for this compound is CAS Number 618-21-3 .[1] While other CAS numbers may be cross-referenced, 618-21-3 is the most consistently and accurately cited identifier by major chemical suppliers.[1]
Table 1: Physicochemical Properties of 4-Phosphonobenzoic Acid
| Property | Value | Source(s) |
| CAS Number | 618-21-3 | [1] |
| Molecular Formula | C₇H₇O₅P | [1] |
| Molecular Weight | 202.10 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | >300 °C (decomposes), reported as 378 °C | [2] |
| Solubility | Slightly soluble in water; soluble in some organic solvents. | |
| Synonyms | 4-Carboxyphenylphosphonic acid |
Synthesis of 4-Phosphonobenzoic Acid: A Validated Protocol
The synthesis of 4-phosphonobenzoic acid is typically achieved through a multi-step process. The Arbuzov reaction, followed by hydrolysis, is a common and reliable method. This approach is favored for its high yields and the availability of starting materials. The causality behind this choice lies in the robustness of the P-C bond formation via the Arbuzov reaction with aryl halides.
Experimental Protocol: Synthesis via Arbuzov Reaction and Hydrolysis
This protocol outlines the synthesis starting from methyl 4-bromobenzoate.
Step 1: Phosphonation (Arbuzov Reaction)
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine methyl 4-bromobenzoate (1 equivalent) and triethyl phosphite (1.5 equivalents).
-
Reaction: Heat the mixture to 150-160 °C under a nitrogen atmosphere. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
Workup: After cooling to room temperature, remove the excess triethyl phosphite and ethyl bromide byproduct under reduced pressure. The resulting crude diethyl (4-methoxycarbonylphenyl)phosphonate is typically a viscous oil and can be used in the next step without further purification.
Causality: The Arbuzov reaction is a classic method for forming a carbon-phosphorus bond. The nucleophilic phosphorus of the triethyl phosphite attacks the electrophilic carbon of the aryl halide, facilitated by heat. This forms a stable phosphonate ester.
Step 2: Hydrolysis
-
Setup: To the crude phosphonate ester from Step 1, add a 6 M solution of hydrochloric acid (HCl) in excess.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) for 12-24 hours. This step hydrolyzes both the phosphonate ester and the methyl ester to the corresponding phosphonic acid and carboxylic acid.[3]
-
Isolation: Upon cooling, a white precipitate of 4-phosphonobenzoic acid will form. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold deionized water to remove any remaining HCl and other water-soluble impurities. Further purification can be achieved by recrystallization from hot water. Dry the final product under vacuum to yield pure 4-phosphonobenzoic acid.
Causality: Acid-catalyzed hydrolysis is a standard method for converting esters to their corresponding acids. The harsh conditions (concentrated HCl and high temperature) are necessary to cleave the stable P-O and C-O ester bonds.[3]
Applications in Drug Development and Materials Science
The dual functionality of 4-phosphonobenzoic acid makes it a highly versatile linker molecule, particularly in the construction of Metal-Organic Frameworks (MOFs) for therapeutic applications.
Role as a Linker in Metal-Organic Frameworks (MOFs) for Drug Delivery
MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming a porous structure.[4][5] The choice of the organic linker is critical as it dictates the pore size, stability, and functionality of the resulting framework.
4-Phosphonobenzoic acid is an excellent candidate for an MOF linker due to:
-
Strong Coordination: Both the phosphonate and carboxylate groups can coordinate strongly with metal centers (e.g., Zr, Fe, Zn), leading to robust and stable frameworks.[6][7]
-
Tunable Porosity: The rigid phenyl ring provides a well-defined length and geometry, allowing for predictable control over the framework's pore dimensions.
-
High Loading Capacity: The porous nature of the resulting MOFs allows for the encapsulation of high concentrations of therapeutic agents.[5][8]
Mechanism of Drug Delivery:
-
Encapsulation: A drug molecule is loaded into the pores of the MOF during or after synthesis.
-
Targeting: The MOF particles can be engineered to target specific tissues or cells.
-
Controlled Release: The drug is released from the MOF at the target site, often triggered by local environmental conditions such as a change in pH (e.g., the acidic environment of a tumor).[7][] The framework itself degrades into the biocompatible organic linker (4-phosphonobenzoic acid) and metal ions.
Analytical Characterization
Accurate characterization of 4-phosphonobenzoic acid is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification and purity assessment.
Protocol: Reversed-Phase HPLC Analysis
This self-validating protocol ensures accurate and reproducible results for the analysis of 4-phosphonobenzoic acid.
1. Instrumentation and Reagents:
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in deionized water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Standard: High-purity (>99%) 4-Phosphonobenzoic acid reference standard.
2. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Gradient Elution | 5% B to 95% B over 15 minutes, hold for 5 min, then return to initial conditions. |
3. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with Mobile Phase A.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with Mobile Phase A.
-
Sample Preparation: Accurately weigh the sample and dissolve it in Mobile Phase A to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[10]
4. Analysis and Quantification:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the working standards to construct a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.999 for a valid curve.
-
Inject the prepared sample.
-
Identify the 4-phosphonobenzoic acid peak by its retention time compared to the standard.
-
Quantify the amount in the sample using the linear regression equation from the calibration curve.
Causality: The acidic mobile phase suppresses the ionization of both the carboxylic and phosphonic acid groups, ensuring good retention on the nonpolar C18 stationary phase and sharp, symmetrical peak shapes.[10][11] Gradient elution is used to ensure that any impurities with different polarities are effectively eluted and separated from the main analyte peak.
Safety and Handling
4-Phosphonobenzoic acid is a corrosive substance that requires careful handling to prevent injury.
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H290: May be corrosive to metals.
-
-
Precautionary Measures:
-
P260: Do not breathe dust.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P303+P361+P353 (IF ON SKIN): Take off immediately all contaminated clothing. Rinse skin with water.
-
P305+P351+P338 (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
P405: Store locked up.
-
P406: Store in a corrosive-resistant container.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. All work should be conducted in a well-ventilated fume hood by trained personnel.
References
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- BenchChem. (2025). Application Notes and Protocols for 4-(Diethylphosphoryl)benzoic Acid in Medicinal Chemistry.
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RSC Advances. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Retrieved from [Link]
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NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
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ACS Publications. (n.d.). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]
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Dovepress. (n.d.). The preparation of metal–organic frameworks and their biomedical application. Retrieved from [Link]
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ResearchGate. (2017, October 20). (PDF) Phosphonic acid: preparation and applications. Retrieved from [Link]
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Semantic Scholar. (n.d.). Metal-Organic Framework (MOFs) for Drug Delivery Applications. Retrieved from [Link]
- Google Patents. (n.d.). US20070004937A1 - Methods for the preparation of phosphonic acid derivatives.
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Biblioteka Nauki. (n.d.). Metal-organic frameworks for efficient drug adsorption and delivery. Retrieved from [Link]
- [No Source Provided]
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NIH National Center for Biotechnology Information. (2017, October 20). Phosphonic acid: preparation and applications. Retrieved from [Link]
- [No Source Provided]
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
-
Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
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GL Sciences Inc. (n.d.). Analysis of Benzoic acid. Retrieved from [Link]
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Sources
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- 2. Page loading... [wap.guidechem.com]
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